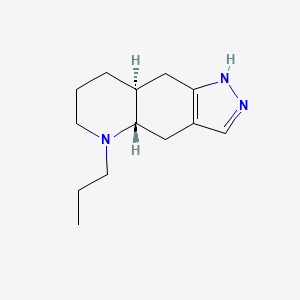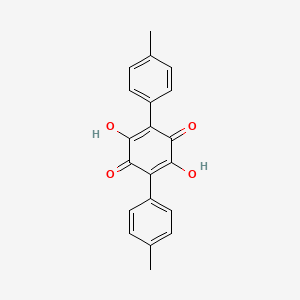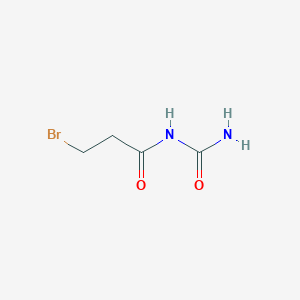![molecular formula C12H19NO B12796521 2-[(Diethylamino)methyl]-3-methylphenol CAS No. 6631-83-0](/img/structure/B12796521.png)
2-[(Diethylamino)methyl]-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Diethylamino)methyl]-3-methylphenol is an organic compound with the molecular formula C11H17NO. It is a derivative of phenol, characterized by the presence of a diethylamino group attached to the methyl group at the ortho position relative to the hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diethylamino)methyl]-3-methylphenol typically involves the reaction of 3-methylphenol with diethylamine in the presence of formaldehyde. This reaction is known as the Mannich reaction, which forms a Mannich base. The reaction conditions usually involve:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst like hydrochloric acid
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Including distillation and recrystallization to achieve high purity
Análisis De Reacciones Químicas
Types of Reactions
2-[(Diethylamino)methyl]-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated phenols.
Aplicaciones Científicas De Investigación
2-[(Diethylamino)methyl]-3-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the production of dyes, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Diethylamino)methyl]-3-methylphenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the diethylamino group can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to various effects such as antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Dimethylaminomethylphenol
- 2-(Diethylamino)ethyl methacrylate
- 2-(Diethylamino)ethanethiol
Uniqueness
2-[(Diethylamino)methyl]-3-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.
Propiedades
Número CAS |
6631-83-0 |
|---|---|
Fórmula molecular |
C12H19NO |
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
2-(diethylaminomethyl)-3-methylphenol |
InChI |
InChI=1S/C12H19NO/c1-4-13(5-2)9-11-10(3)7-6-8-12(11)14/h6-8,14H,4-5,9H2,1-3H3 |
Clave InChI |
RONQOEJQZJMXTQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=C(C=CC=C1O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


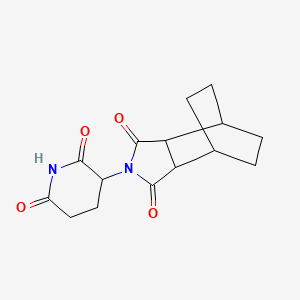

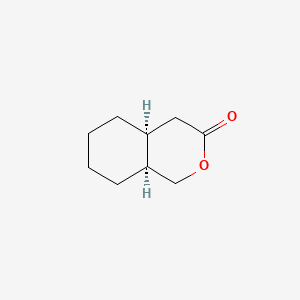

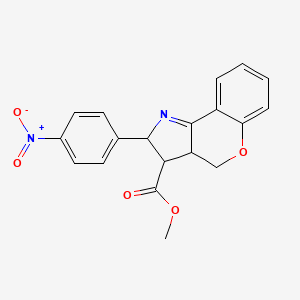
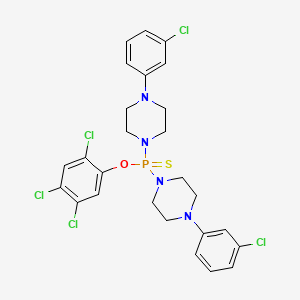
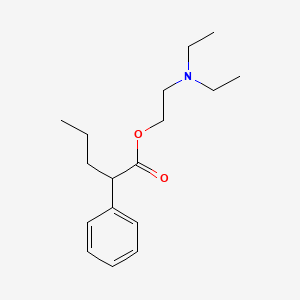
![2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid](/img/structure/B12796487.png)
![2-cyclohexyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796497.png)

